molecular formula C21H15Cl2N3O4 B1265309 Cladoniamide E

Cladoniamide E

Cat. No.: B1265309
M. Wt: 444.3 g/mol
InChI Key: YOJVEXXBEGGPCU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide E is an organic heteropentacyclic compound that is 7,12-dihydro-6H-pyrido[1,2-a:3,4-b']diindole substituted by chloro groups at positions 2 and 9, a hydroxy group and an N-methyl carbamyl group at position 6, a methoxy group at position 13, and an oxo group at position 7 (the 6R stereoisomer). It is isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heteropentacyclic compound, an organochlorine compound, a tertiary alcohol and a secondary carboxamide.

Scientific Research Applications

Biosynthesis and Structural Characteristics

The biosynthetic pathway of cladoniamides, including Cladoniamide E, involves the oxidative dimerization of two molecules of L-tryptophan. This process leads to the formation of an indolocarbazole core, which is then modified through a series of enzymatic and non-enzymatic reactions to produce the final compounds. Research has identified several key enzymes involved in this pathway, including flavin-dependent oxygenases that facilitate critical rearrangements necessary for the formation of the indenotryptoline structure characteristic of cladoniamides .

Key Structural Features

  • Indolocarbazole Core : The backbone structure that serves as a precursor for various modifications.
  • Indenotryptoline Structure : Unique to cladoniamides, this structure is derived from rearrangements of the indolocarbazole core.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. Studies indicate that it exhibits significant activity at concentrations as low as 10 µg/mL, suggesting potential as a lead compound in anticancer drug development . The mechanism appears to involve interference with cellular processes critical for cancer cell survival.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of cladoniamides, including this compound. Compounds from this family have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This property positions cladoniamides as candidates for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Biochemical Studies

The elucidation of the biosynthetic gene clusters responsible for cladoniamide production has opened avenues for further biochemical research. Understanding these pathways allows for combinatorial biosynthesis approaches, potentially leading to novel derivatives with enhanced biological activities . The ability to manipulate these pathways through genetic engineering offers a promising strategy for producing new compounds with desired properties.

Case Study 1: Cytotoxicity Assessment

In vitro studies conducted on MCF-7 cells revealed that this compound induces apoptosis at specific concentrations. The study utilized assays to measure cell viability and apoptosis markers, confirming that this compound's mechanism involves disrupting mitochondrial function and activating caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed using this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This was particularly notable against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Properties

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

(12R)-7,17-dichloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-12-carboxamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-24-20(28)21(29)19(27)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)21/h3-8,25,29H,1-2H3,(H,24,28)/t21-/m1/s1

InChI Key

YOJVEXXBEGGPCU-OAQYLSRUSA-N

Isomeric SMILES

CNC(=O)[C@@]1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Canonical SMILES

CNC(=O)C1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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